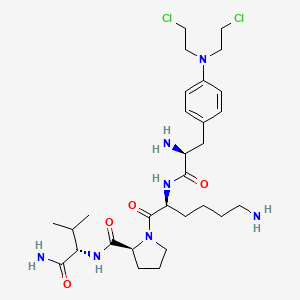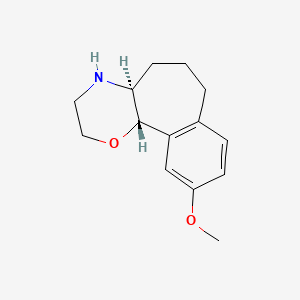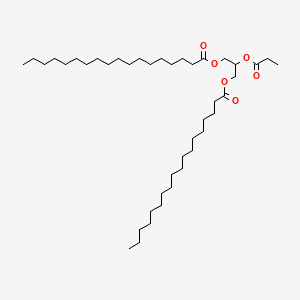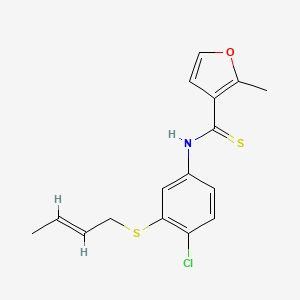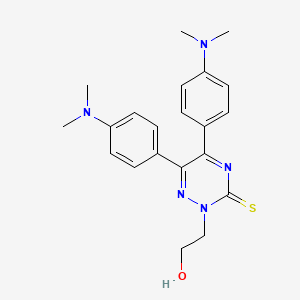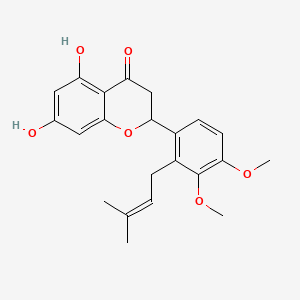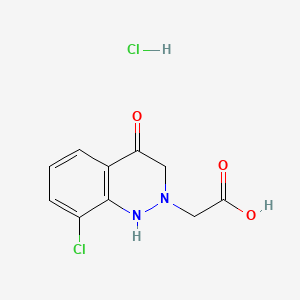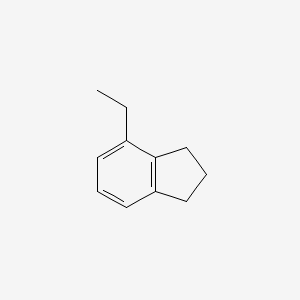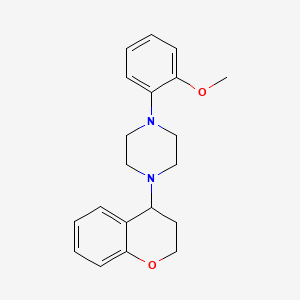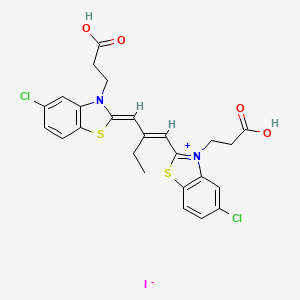
3-(2-Carboxyethyl)-2-(2-((3-(2-carboxyethyl)-5-chloro-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-5-chlorobenzothiazolium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Carboxyethyl)-2-(2-((3-(2-carboxyethyl)-5-chloro-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-5-chlorobenzothiazolium iodide is a complex organic compound that belongs to the class of benzothiazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Carboxyethyl)-2-(2-((3-(2-carboxyethyl)-5-chloro-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-5-chlorobenzothiazolium iodide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of carboxyethyl and chlorobenzothiazolium groups. Common reagents used in these reactions include chlorinating agents, carboxylating agents, and various solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, adhering to stringent quality control standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Carboxyethyl)-2-(2-((3-(2-carboxyethyl)-5-chloro-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-5-chlorobenzothiazolium iodide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-(2-Carboxyethyl)-2-(2-((3-(2-carboxyethyl)-5-chloro-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-5-chlorobenzothiazolium iodide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(2-Carboxyethyl)-2-(2-((3-(2-carboxyethyl)-5-chloro-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-5-chlorobenzothiazolium iodide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or DNA, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzothiazolium salts and derivatives, such as:
- 3-(2-Carboxyethyl)-2-(2-((3-(2-carboxyethyl)-5-chloro-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-5-chlorobenzothiazolium chloride
- 3-(2-Carboxyethyl)-2-(2-((3-(2-carboxyethyl)-5-chloro-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-5-chlorobenzothiazolium bromide
Uniqueness
The uniqueness of 3-(2-Carboxyethyl)-2-(2-((3-(2-carboxyethyl)-5-chloro-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-5-chlorobenzothiazolium iodide lies in its specific chemical structure, which imparts distinct physical and chemical properties. These properties may include solubility, stability, and reactivity, making it suitable for particular applications that other similar compounds may not fulfill.
Propriétés
Numéro CAS |
94158-25-5 |
|---|---|
Formule moléculaire |
C25H23Cl2IN2O4S2 |
Poids moléculaire |
677.4 g/mol |
Nom IUPAC |
3-[(2Z)-2-[(2E)-2-[[3-(2-carboxyethyl)-5-chloro-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-5-chloro-1,3-benzothiazol-3-yl]propanoic acid;iodide |
InChI |
InChI=1S/C25H22Cl2N2O4S2.HI/c1-2-15(11-22-28(9-7-24(30)31)18-13-16(26)3-5-20(18)34-22)12-23-29(10-8-25(32)33)19-14-17(27)4-6-21(19)35-23;/h3-6,11-14H,2,7-10H2,1H3,(H-,30,31,32,33);1H |
Clé InChI |
XYDDQSVVNIJPCO-UHFFFAOYSA-N |
SMILES isomérique |
CC/C(=C\C1=[N+](C2=C(S1)C=CC(=C2)Cl)CCC(=O)O)/C=C\3/N(C4=C(S3)C=CC(=C4)Cl)CCC(=O)O.[I-] |
SMILES canonique |
CCC(=CC1=[N+](C2=C(S1)C=CC(=C2)Cl)CCC(=O)O)C=C3N(C4=C(S3)C=CC(=C4)Cl)CCC(=O)O.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



